L-Tyrosylglycyl-L-seryl-L-leucyl-L-prolyl-L-glutamine
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Overview
Description
L-Tyrosylglycyl-L-seryl-L-leucyl-L-prolyl-L-glutamine is a synthetic peptide composed of six amino acids: tyrosine, glycine, serine, leucine, proline, and glutamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosylglycyl-L-seryl-L-leucyl-L-prolyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified from the culture medium.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosylglycyl-L-seryl-L-leucyl-L-prolyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic reagents like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiols.
Scientific Research Applications
L-Tyrosylglycyl-L-seryl-L-leucyl-L-prolyl-L-glutamine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmacology: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Medicine: Explored for its role in wound healing and tissue regeneration.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Tyrosylglycyl-L-seryl-L-leucyl-L-prolyl-L-glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes involved in signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Gonadorelin: A synthetic decapeptide with similar amino acid composition.
L-alanyl-L-glutamine: A dipeptide with applications in cell culture and medicine.
Uniqueness
L-Tyrosylglycyl-L-seryl-L-leucyl-L-prolyl-L-glutamine is unique due to its specific sequence and potential biological activities. Its combination of amino acids provides distinct structural and functional properties compared to other peptides.
Properties
CAS No. |
189515-97-7 |
---|---|
Molecular Formula |
C30H45N7O10 |
Molecular Weight |
663.7 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C30H45N7O10/c1-16(2)12-21(29(45)37-11-3-4-23(37)28(44)35-20(30(46)47)9-10-24(32)40)36-27(43)22(15-38)34-25(41)14-33-26(42)19(31)13-17-5-7-18(39)8-6-17/h5-8,16,19-23,38-39H,3-4,9-15,31H2,1-2H3,(H2,32,40)(H,33,42)(H,34,41)(H,35,44)(H,36,43)(H,46,47)/t19-,20-,21-,22-,23-/m0/s1 |
InChI Key |
VLYDWSNYNGLBIP-VUBDRERZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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